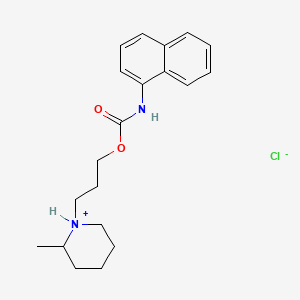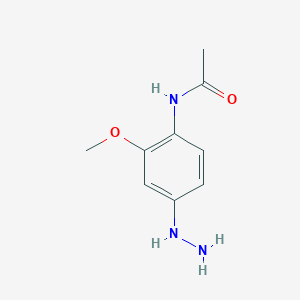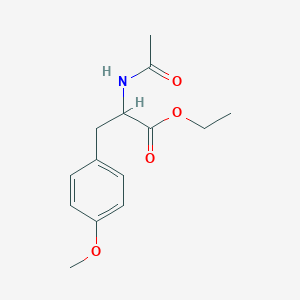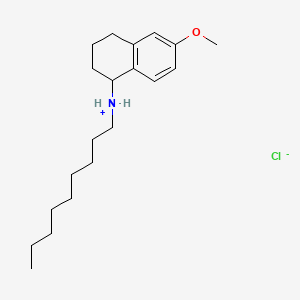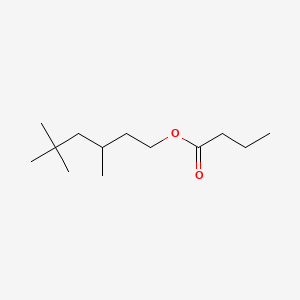
3,5,5-trimethylhexyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5-Trimethylhexyl butanoate is an ester compound with the molecular formula C13H26O2. It is known for its unique structure, which includes a butanoate group attached to a 3,5,5-trimethylhexyl chain. This compound is often used in various industrial applications due to its chemical properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5,5-Trimethylhexyl butanoate can be synthesized through esterification, where butanoic acid reacts with 3,5,5-trimethylhexanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethylhexyl butanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanoic acid and 3,5,5-trimethylhexanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester to alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Butanoic acid and 3,5,5-trimethylhexanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
3,5,5-Trimethylhexyl butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of ester hydrolysis and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism by which 3,5,5-trimethylhexyl butanoate exerts its effects involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of butanoic acid and 3,5,5-trimethylhexanol. In oxidation and reduction reactions, the compound undergoes electron transfer processes that alter its chemical structure.
Comparison with Similar Compounds
Similar Compounds
- 3,5,5-Trimethylhexyl acetate
- 3,5,5-Trimethylhexyl propanoate
- 3,5,5-Trimethylhexyl formate
Uniqueness
3,5,5-Trimethylhexyl butanoate is unique due to its specific ester linkage and the presence of the 3,5,5-trimethylhexyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different reactivity and stability profiles, making it suitable for specific applications in industry and research.
Properties
CAS No. |
72939-68-5 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
3,5,5-trimethylhexyl butanoate |
InChI |
InChI=1S/C13H26O2/c1-6-7-12(14)15-9-8-11(2)10-13(3,4)5/h11H,6-10H2,1-5H3 |
InChI Key |
HUSIKNOPTGNAOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCC(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


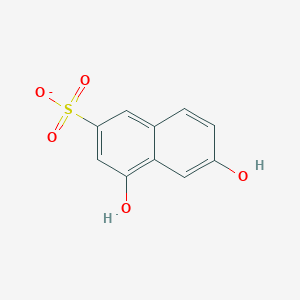
![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate](/img/structure/B13782997.png)
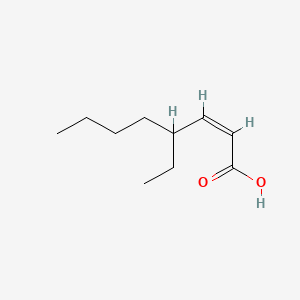
![Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-](/img/structure/B13783003.png)
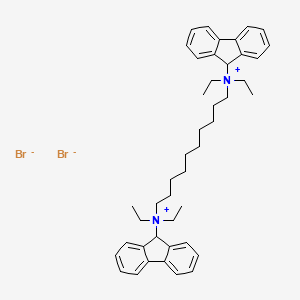
![bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate](/img/structure/B13783015.png)
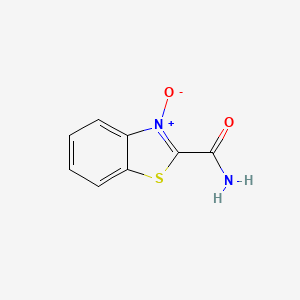
![2-methylsulfanyl-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B13783019.png)
